![molecular formula C15H13N3O3S B5741544 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide, also known as FAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. FAC has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical And Physiological Effects
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation, such as ribonucleotide reductase and thymidylate synthase. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, thereby reducing inflammation. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. One of the main areas of focus is the development of new drugs based on the structure of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide and its potential therapeutic applications. Furthermore, more research is needed to evaluate the toxicity of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide and its potential side effects in vivo. Overall, the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide involves the reaction of 2-aminobenzamide with 3-(2-furyl)acrylic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
properties
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAKGGQZVZFSD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
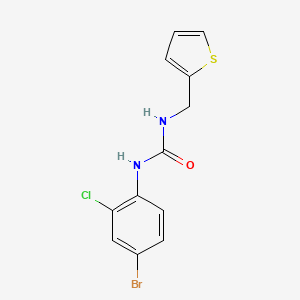
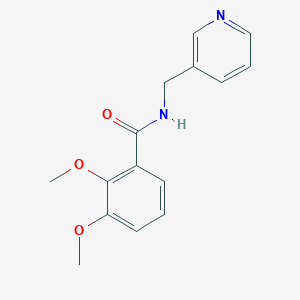
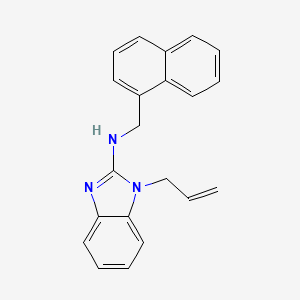

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
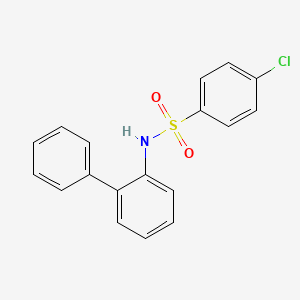
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
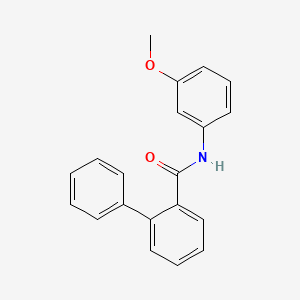
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)